

Diethyl aluminum chloride synonyms and nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl aluminum chloride*

Cat. No.: *B8777299*

[Get Quote](#)

An In-depth Technical Guide to Diethylaluminum Chloride (DEAC)

Introduction

Diethylaluminum chloride, commonly abbreviated as DEAC, is a highly versatile and reactive organoaluminum compound. While its empirical formula is often written as $(C_2H_5)_2AlCl$, it primarily exists as a dimer, $[(C_2H_5)_2AlCl]_2$.^[1] As a cornerstone reagent in organometallic chemistry, DEAC's significance stems from its dual functionality. It serves as a crucial co-catalyst in Ziegler-Natta polymerization systems for the large-scale production of polyolefins and as a potent Lewis acid in a variety of organic syntheses.^{[1][2][3]} Its utility is, however, matched by its hazardous nature; it is a pyrophoric substance that ignites spontaneously in air and reacts violently with water, demanding specialized handling and storage protocols.^{[1][4][5]} This guide provides an in-depth overview of its nomenclature, properties, synthesis, applications, and safety measures for professionals in research and chemical development.

Nomenclature and Chemical Identification

Accurate identification is critical for regulatory compliance and scientific communication. The standard nomenclature for this compound is chloro(diethyl)alumane according to IUPAC standards.^{[1][6][7]} However, it is widely known by several synonyms in commercial and academic literature.

A comprehensive list of its identifiers is summarized below for easy reference.

Identifier	Value
IUPAC Name	chloro(diethyl)alumane[1][6][7]
Common Synonyms	Diethylaluminum chloride, DEAC, Chlorodiethylaluminum, Diethylchloroaluminum[1][6][8][9]
CAS Number	96-10-6[1][6][8][10]
EC Number	202-477-2[1][7][10]
UN Number	3394[1]
Chemical Formula	Monomer: C ₄ H ₁₀ AlCl[6][8] Dimer: C ₈ H ₂₀ Al ₂ Cl ₂ [1]
Molecular Weight	120.56 g/mol (monomer)[6][10]
InChI	InChI=1S/2C2H5.Al.ClH/c21- 2;;/h21H2,2H3;;1H/q;;+1;/p-1[1][8]
SMILES	CCCC[1][8]

Physicochemical Properties and Molecular Structure

DEAC is a colorless, waxy solid or liquid, though it is most commonly handled as a solution in hydrocarbon solvents like hexane or toluene.[1][3][8] Its high reactivity is a direct consequence of its molecular structure.

Physical Properties

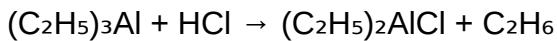
Property	Value
Appearance	Colorless to yellowish liquid or waxy solid[1][3] [8]
Melting Point	-74 °C (-101 °F; 199 K)[1][7]
Boiling Point	125–126 °C (257–259 °F) at 50 mmHg[1]
Density	~0.96 g/cm³[1]
Vapor Pressure	3 mmHg at 60 °C[1]
Solubility	Soluble in non-polar organic solvents (e.g., hexane, toluene)[5][8]. Reacts violently with water.[1][8]

Molecular Structure and Bonding

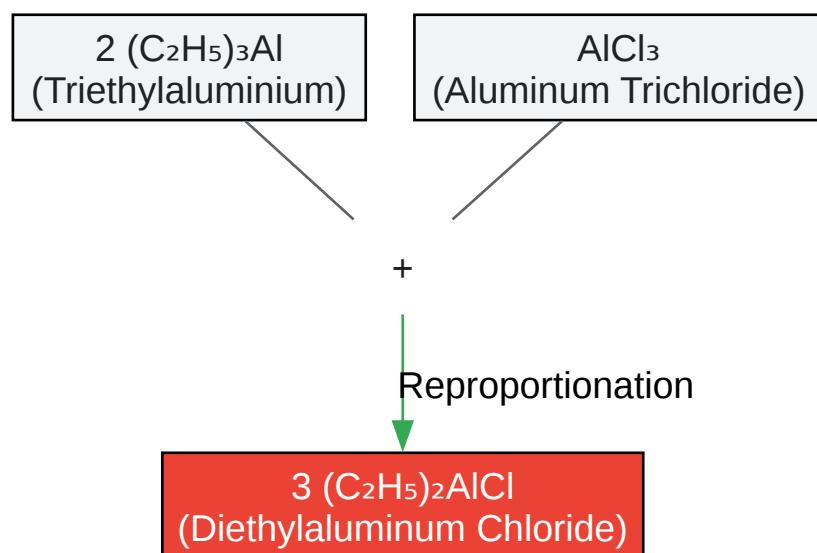
Organoaluminum compounds with the general formula R_2AlCl typically exist as dimers. In the case of diethylaluminum chloride, the structure is $[(C_2H_5)_2AlCl]_2$, featuring two chlorine atoms that act as bridging ligands between the two aluminum centers.[1] This arrangement allows each aluminum atom to achieve a more stable, tetrahedral geometry, satisfying the octet rule. [1] This contrasts with trialkylaluminum compounds like triethylaluminium, which dimerize through bridging alkyl groups and are electron-deficient.[1]

Caption: Dimeric structure of Diethylaluminum Chloride.

Synthesis and Manufacturing


DEAC is produced industrially through several established methods. The choice of synthesis route often depends on the availability of starting materials and the desired purity.

Common Synthesis Routes


- Reduction of Ethylaluminium Sesquichloride: This method involves the reduction of ethylaluminium sesquichloride $((C_2H_5)_3Al_2Cl_3)$ with an alkali metal such as sodium.[1]

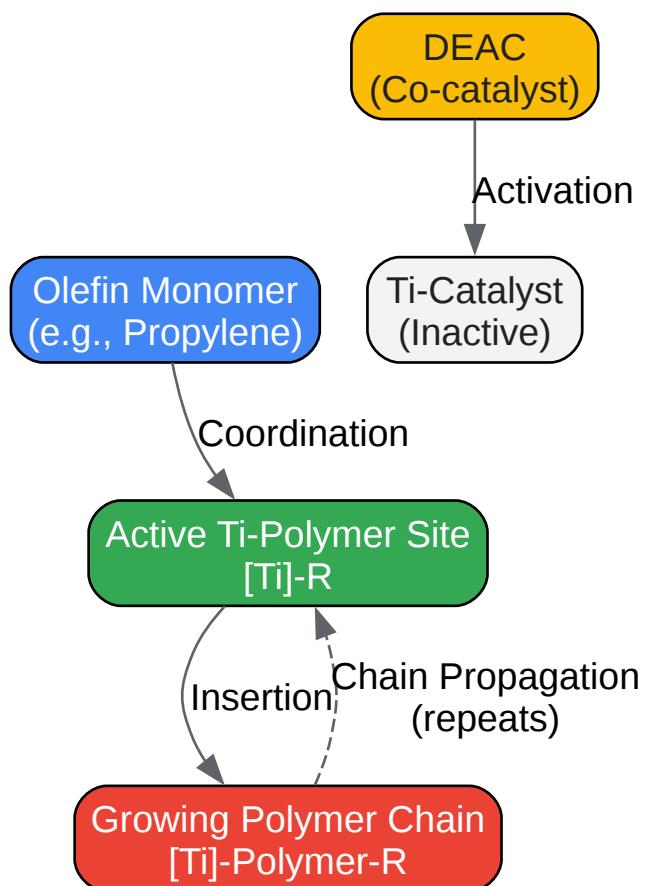
- Reaction with Hydrochloric Acid: DEAC can be synthesized by the direct reaction of triethylaluminium ($(C_2H_5)_3Al$) with hydrochloric acid (HCl).[1][6]

- Reproportionation Reactions: Another common approach is the redistribution or reproportionation of ligands between two different aluminum compounds.[1]

[Click to download full resolution via product page](#)

Caption: Reproportionation synthesis of DEAC.

Core Applications in Research and Industry


DEAC's reactivity makes it an indispensable tool in both industrial polymerization and fine chemical synthesis.

Ziegler-Natta Polymerization

DEAC is a fundamental component of Ziegler-Natta catalyst systems, which are used to produce billions of tons of polyolefins like high-density polyethylene (HDPE) and isotactic polypropylene (iPP) annually.[3][11][12] In this context, DEAC acts as a co-catalyst, typically with a titanium-based compound (e.g., $TiCl_4$).[11][12] Its primary roles are:

- **Alkylation and Activation:** It alkylates the transition metal center, creating the active catalytic sites required for polymerization.
- **Scavenging:** It reacts with and neutralizes impurities (like water and oxygen) in the reaction medium that would otherwise deactivate the catalyst.

The discovery by Karl Ziegler in 1953 that combining $TiCl_4$ with an organoaluminum compound like DEAC could efficiently polymerize ethylene at mild conditions was a revolutionary achievement, earning him the Nobel Prize in Chemistry in 1963 alongside Giulio Natta.[11][12]

[Click to download full resolution via product page](#)

Caption: Role of DEAC in Ziegler-Natta polymerization.

Lewis Acid in Organic Synthesis

As a strong Lewis acid, DEAC is highly effective at catalyzing a range of important reactions in organic synthesis.[1][2][13] By coordinating to electron-rich atoms (typically oxygen or

nitrogen), it activates substrates towards nucleophilic attack. This property is exploited in several key transformations:

- Diels-Alder Reactions: DEAC catalyzes this powerful cycloaddition by coordinating to the dienophile, lowering its LUMO energy and accelerating the reaction rate.[1][2][13]
- Ene Reactions: Similar to the Diels-Alder reaction, DEAC promotes the ene reaction, another fundamental carbon-carbon bond-forming process.[1][2]
- Other Reactions: It is also used as a reagent or catalyst in alkylations, aldol condensations, and the synthesis of other organometallic compounds.[13][14][15]

Safety, Handling, and Storage Protocols

The extreme reactivity of DEAC necessitates rigorous safety protocols. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[1][4][6][16]

Primary Hazards

- Pyrophoricity: Spontaneously flammable in air.[4][5][16]
- Water Reactivity: Reacts violently with water, releasing flammable ethane gas and corrosive hydrogen chloride.[8][17]
- Corrosivity: Causes severe skin burns and eye damage upon contact.[4][6][18] Inhalation can lead to chemical burns in the respiratory tract.[16][18]

Experimental Protocol: Safe Handling

- Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[5]
- Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves, and safety glasses with side shields or a face shield.[5][18]
- Equipment: Use glassware that has been oven- or flame-dried to remove all traces of moisture. Syringes and cannulas used for transfers must be purged with inert gas.

- Transfers: Ground and bond metal containers during transfers to prevent static discharge, which can be an ignition source.[16][17]
- Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[4]

Storage and Emergency Procedures

- Storage: DEAC should be stored in a cool, dry, well-ventilated location, away from sources of ignition and incompatible materials like water, alcohols, acids, and oxidizing agents.[4][6][18] Containers must be kept tightly sealed under an inert gas blanket.[17][19]
- Spill Response: In the event of a spill, evacuate the area and remove all ignition sources. Cover the spill with a dry, inert material such as dry sand, soda ash, or powdered lime. NEVER use water or foam extinguishers.[17][20]
- Fire Extinguishing: Fires should be extinguished using dry chemical powder (e.g., sodium chloride, soda ash) or sand. Do not use water, carbon dioxide, or halogenated agents.[17]

Conclusion

Diethylaluminum chloride is a powerful and indispensable organoaluminum reagent with significant industrial and academic applications. Its role as a co-catalyst in Ziegler-Natta polymerization has shaped the modern plastics industry, while its utility as a Lewis acid provides chemists with a valuable tool for complex organic synthesis. However, its high reactivity and pyrophoric nature demand the utmost respect and adherence to strict safety protocols. A thorough understanding of its properties and handling requirements is essential for any scientist or engineer working with this potent compound.

References

- Wikipedia. Diethylaluminum chloride. [Link]
- PubChem. Diethylaluminum chloride | C4H10AlCl | CID 7277. [Link]
- Cole-Parmer. Material Safety Data Sheet - Diethylaluminium chloride, 0.9M solution in toluene. [Link]
- American Elements. Diethylaluminum Chloride. [Link]
- Grokipedia.

- Cole-Parmer. Material Safety Data Sheet - Diethylaluminum chloride, 1M solution in hexanes. [\[Link\]](#)
- Nekton Labs. Diethylaluminum Chloride (CAS 96-10-6)
- Ereztech. Diethylaluminum Chloride CAS #: 96-10-6. [\[Link\]](#)
- NJ.gov. HAZARD SUMMARY - DIETHYLALUMINUM CHLORIDE. [\[Link\]](#)
- Nekton Labs. What Is Diethylaluminum Chloride Used For? [\[Link\]](#)
- Google Patents.
- Nekton Labs. Diethylaluminum Chloride in Organic Synthesis: A Powerful Lewis Acid. [\[Link\]](#)
- Wikibooks.
- PrepChem.com. Synthesis of Dimethylaluminum chloride. [\[Link\]](#)
- ResearchGate.
- LookChem. Diethylaluminum chloride. [\[Link\]](#)
- NIST WebBook. Aluminum, chlorodiethyl-. [\[Link\]](#)
- THE EFFECT OF A ZIEGLER-NATT A CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. [\[Link\]](#)
- Famico. DEAC - Diethyl Aluminium Chloride. [\[Link\]](#)
- PubChem. **Diethyl aluminum chloride** | C4H10AlCl | CID 16686102. [\[Link\]](#)
- precisionFDA. DIETHYLALUMINUM CHLORIDE. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Diethylaluminium chloride - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. nbinno.com [\[nbinno.com\]](https://nbino.com)
- 3. tuodaindus.com [\[tuodaindus.com\]](https://tuodaindus.com)
- 4. chemicalbook.com [\[chemicalbook.com\]](https://chemicalbook.com)
- 5. nouryon.com [\[nouryon.com\]](https://nouryon.com)
- 6. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 7. americanelements.com [\[americanelements.com\]](https://americanelements.com)
- 8. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [\[cymitquimica.com\]](https://cymitquimica.com)

- 9. Aluminum, chlorodiethyl- [webbook.nist.gov]
- 10. 氯化二乙基铝 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10) - Wikibooks, open books for an open world [en.wikibooks.org]
- 13. nbinno.com [nbinno.com]
- 14. Diethylaluminum chloride [hualun-chem.com]
- 15. Page loading... [guidechem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. nj.gov [nj.gov]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. Diethyl Aluminium Chloride [famico.uk]
- 20. echemi.com [echemi.com]
- To cite this document: BenchChem. [Diethyl aluminum chloride synonyms and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8777299#diethyl-aluminum-chloride-synonyms-and-nomenclature\]](https://www.benchchem.com/product/b8777299#diethyl-aluminum-chloride-synonyms-and-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com